N-cyclohexylpiperazine-1-carboxamide hydrochloride
Description
N-cyclohexylpiperazine-1-carboxamide hydrochloride (CAS: 1094600-70-0) is a secondary amine derivative with the molecular formula C₁₁H₂₂ClN₃O and a molecular weight of 247.77 g/mol . Its structure features a piperazine ring substituted with a cyclohexyl carboxamide group and a hydrochloride salt (Fig. 1).
Properties
IUPAC Name |
N-cyclohexylpiperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10;/h10,12H,1-9H2,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNALIFPEFKYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Formation of Piperazine Derivatives
The synthesis begins with the cyclization of appropriate precursors, typically involving cyclohexyl halides and Boc-protected piperazine derivatives.
Reagents : Cyclohexyl halide (e.g., cyclohexyl bromide), Boc-piperazine, inorganic base (e.g., potassium carbonate), and an organic solvent (e.g., acetonitrile).
-
- In a reaction vessel, combine cyclohexyl halide, Boc-piperazine, and the inorganic base in an organic solvent.
- Heat the mixture under reflux conditions for 1-3 hours.
- After completion, cool to room temperature, filter, and concentrate the solution to yield an intermediate product, typically 4-Boc-1-cyclohexylpiperazine.
Deprotection to Form Hydrochloride Salt
The next step involves removing the Boc protecting group to yield the hydrochloride salt of N-cyclohexylpiperazine.
Reagents : Intermediate product from Step 3.1, concentrated hydrochloric acid, and an alcohol (e.g., ethanol).
-
- Dissolve the intermediate in an alcohol solution and add concentrated hydrochloric acid slowly while controlling the temperature.
- Reflux the mixture for approximately 2-4 hours.
- After refluxing, evaporate the solvent under reduced pressure and precipitate the hydrochloride salt using isopropanol.
Final Purification
The final step involves purifying the crude product to obtain pure N-cyclohexylpiperazine.
Reagents : Water, sodium hydroxide (for pH adjustment), and dichloromethane (for extraction).
-
- Dissolve the hydrochloride salt in water and adjust the pH to around 12-14 using sodium hydroxide.
- Extract with dichloromethane multiple times to separate organic layers.
- Combine organic extracts, dry over sodium sulfate, filter, and evaporate to obtain the final product.
The following table summarizes typical yields and purity results from various synthesis attempts:
| Step | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| Formation of Intermediate | 4-Boc-1-cyclohexylpiperazine | ~96.6 | ~98.5 |
| Deprotection | N-cyclohexylpiperazine hydrochloride | ~93.6 | - |
| Final Product | N-cyclohexylpiperazine | - | - |
Recent studies have highlighted the biological activity of N-cyclohexylpiperazine-1-carboxamide hydrochloride, indicating its potential as a therapeutic agent. The compound has been explored for various pharmacological effects, including its role in modulating neurotransmitter systems.
The preparation of this compound involves a series of well-defined chemical reactions that can be optimized for yield and purity. The methodologies outlined provide a comprehensive framework for synthesizing this compound effectively while ensuring its applicability in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexylpiperazine-1-carboxamide N-oxide, while reduction could produce N-cyclohexylpiperazine.
Scientific Research Applications
Chemistry: N-cyclohexylpiperazine-1-carboxamide hydrochloride is used as a building block in the synthesis of more complex chemical compounds. It is also employed in various chemical reactions to study reaction mechanisms and kinetics.
Biology: In biological research, the compound is used to investigate the interactions between small molecules and biological macromolecules. It serves as a model compound in studies involving enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It is studied for its pharmacological properties and potential use in treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclohexylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Table 1: Structural Comparison of Piperazine-1-carboxamide Derivatives
- Addition of ethyl or quinazolinyl groups () enhances structural complexity, which may influence solubility and biological activity.
Physicochemical Properties
- Lipophilicity: The cyclohexyl group in the target compound contributes to moderate lipophilicity, while aromatic substituents (e.g., 4-chlorophenyl in ) increase hydrophobicity.
Conformational Stability :
- X-ray crystallography of N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide confirms a chair conformation of the piperazine ring, a feature likely shared by the target compound due to structural homology .
Biological Activity
N-cyclohexylpiperazine-1-carboxamide hydrochloride, a compound derived from the piperazine scaffold, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound (C10H20N2O·HCl) is characterized by a cyclohexyl group attached to a piperazine ring, which is further substituted with a carboxamide functional group. This structure is pivotal for its interaction with biological targets.
Research indicates that this compound exhibits significant inhibitory activity against specific enzymes and cellular processes:
- Inhibition of Inosine-5′-monophosphate Dehydrogenase (IMPDH) : This compound has been shown to inhibit IMPDH in Mycobacterium tuberculosis, an essential enzyme in the purine biosynthesis pathway. The inhibition of IMPDH is critical for the anti-tubercular activity observed in various studies .
- Antiproliferative Activity : In vitro evaluations have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the carboxamide group can enhance or diminish this activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its chemical structure. Key findings from SAR studies include:
- Cyclohexyl Group : The presence of the cyclohexyl group is crucial for maintaining the inhibitory activity against IMPDH. Variations in this moiety significantly affect both enzyme inhibition and whole-cell activity .
- Piperazine Ring Modifications : Alterations to the piperazine ring influence the compound's biological efficacy. For example, replacing the piperazine with a more flexible ethylenediamine spacer resulted in a loss of whole-cell activity while retaining enzyme inhibition .
Biological Activity Summary Table
Case Studies
- Anti-Tubercular Activity : A study focused on the synthesis and evaluation of several analogues of this compound demonstrated its effectiveness against drug-resistant strains of M. tuberculosis. The co-crystal structure revealed critical binding interactions that facilitate potent enzyme inhibition .
- Cancer Cell Line Studies : In vitro assays revealed that modifications to the carboxamide group could lead to enhanced antiproliferative effects against specific cancer types, suggesting a potential therapeutic application in oncology .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-cyclohexylpiperazine-1-carboxamide hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via amide coupling between cyclohexylamine and piperazine-1-carboxylic acid derivatives. Key steps include activation of the carboxylic acid (e.g., using carbodiimides) and purification via recrystallization. Intermediates should be characterized using NMR (¹H/¹³C) to confirm functional groups and HPLC (≥98% purity threshold). The SMILES string (
O=C(N1CCNCC1)NC1CCCCC1) and InChIKey (MWPLPMJIIQLMMS-UHFFFAOYSA-N) provided in structural data are critical for verifying molecular identity.
Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use X-ray crystallography (as demonstrated for analogous piperazine derivatives ) to resolve stereochemistry.
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Impurity profiling can reference pharmacopeial guidelines for related hydrochlorides (e.g., pyridoxine hydrochloride’s validation protocols ).
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (C₁₁H₂₁N₃O·HCl).
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent hydrolysis .
- Handling : Use PPE (gloves, lab coats, goggles) and work in a fume hood. For waste disposal, segregate acidic waste and neutralize with bicarbonate before professional treatment .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize by-products (e.g., dimerization or hydrolysis)?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) systematically. For example, using polar aprotic solvents (e.g., DMF) at 0–5°C reduces side reactions .
- By-Product Analysis : Monitor reaction progress via LC-MS to detect intermediates like unreacted cyclohexylamine or piperazine dimerization products .
Q. How should researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and analyze using HPLC-UV/MS to identify degradation pathways. Compare with phenylhydrazine hydrochloride’s stability protocols .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .
Q. What strategies validate analytical methods for impurity profiling in compliance with ICH guidelines?
- Methodological Answer :
- Validation Parameters : Assess specificity, linearity (R² ≥ 0.995), accuracy (90–110% recovery), and precision (RSD ≤ 2%) using spiked impurity standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride ).
- Forced Degradation Studies : Expose the compound to acid/base, oxidative, and thermal stress to ensure method robustness .
Notes
- Avoid commercial sources (e.g., ) per user instructions; all references derive from peer-reviewed methods or regulatory guidelines.
- Advanced questions emphasize iterative problem-solving (e.g., DoE, kinetic modeling) to address real-world research challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
